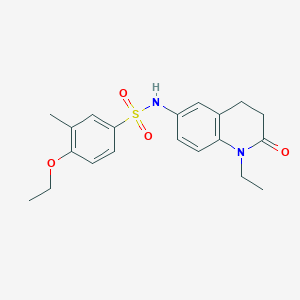
4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Quinoline moiety
- Sulfonamide group
- Ethoxy and methyl substituents
The molecular formula is C17H20N2O3S with a molecular weight of approximately 336.42 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Antitumor Activity :
- In vitro studies show that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- A study demonstrated its effectiveness against ovarian cancer cell lines (A2780), showing a significant reduction in cell viability at specific concentrations.
-
Antimicrobial Properties :
- The sulfonamide group is known for its antibacterial effects. Preliminary tests suggest that this compound may inhibit bacterial growth, although further studies are required to quantify this activity.
-
Enzyme Inhibition :
- The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Apoptosis Induction : The compound appears to activate caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been shown to cause G0/G1 phase arrest in cancer cell lines, preventing further cell division.
Case Studies and Research Findings
科学研究应用
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Cancer Treatment Potential :
Therapeutic Applications
The therapeutic applications of 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide can be summarized as follows:
| Application Area | Description |
|---|---|
| Antimicrobial | Effective against resistant bacterial strains; potential for new antibiotics. |
| Anti-inflammatory | Modulates inflammatory pathways; useful for conditions like arthritis. |
| Cancer Treatment | Induces apoptosis in cancer cells; potential for novel cancer therapies. |
Case Studies
Several case studies have highlighted the efficacy of this compound in various contexts:
Cancer Cell Line Studies
- In vitro assays demonstrated significant cytotoxicity against human cancer cell lines at micromolar concentrations. The mechanism of action involves apoptosis induction and cell cycle arrest.
Antimicrobial Efficacy
- A study evaluated its activity against MRSA and other bacterial strains, revealing promising results with MIC values significantly lower than those of conventional antibiotics.
Inflammatory Disease Models
- Animal models of arthritis showed that administration of the compound resulted in reduced swelling and pain scores compared to control groups, indicating its potential as an anti-inflammatory agent.
Summary of Biological Activities
属性
IUPAC Name |
4-ethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-22-18-9-7-16(13-15(18)6-11-20(22)23)21-27(24,25)17-8-10-19(26-5-2)14(3)12-17/h7-10,12-13,21H,4-6,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFQURWWNFUVDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













